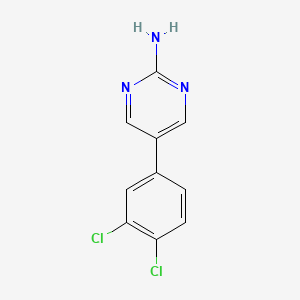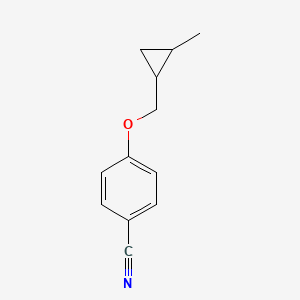![molecular formula C44H24CuN4NaO12S4-3 B13101189 copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate is a heterocyclic organic compound with the molecular formula C44H24CuN4Na4O12S4 and a molecular weight of 1084.45 g/mol . This compound is a water-soluble porphyrin derivative, which is known for its unique aggregation properties and broad range of applicability in various fields such as medicinal, analytical, and supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate involves a multi-step synthetic route. One common method starts with the synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, which is then metallated with copper to form the final compound . The procedure relies on the one-pot reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, which can be obtained from 5,10,15,20-tetraphenylporphyrin through a three-step sequence involving mononitration, nitro to amine reduction, and sulfonation of the phenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the porphyrin ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonated porphyrin derivatives, while reduction reactions can yield amine-substituted porphyrins .
Scientific Research Applications
Copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate involves its ability to form stable complexes with various metal ions and its photophysical properties . The compound can generate reactive oxygen species upon light irradiation, which can induce oxidative damage to biological molecules . This property is particularly useful in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Meso-tetra(4-sulfonatophenyl)porphyrin: This compound is similar in structure but lacks the copper and sodium ions.
5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: This compound is a precursor in the synthesis of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate.
Uniqueness
The uniqueness of this compound lies in its ability to form stable metal complexes and its water solubility, which enhances its applicability in various fields .
Properties
Molecular Formula |
C44H24CuN4NaO12S4-3 |
|---|---|
Molecular Weight |
1015.5 g/mol |
IUPAC Name |
copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H28N4O12S4.Cu.Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;/q-2;+2;+1/p-4 |
InChI Key |
ZFNMOSYKIDBYGO-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


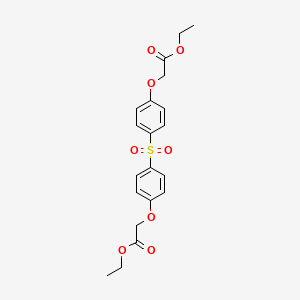


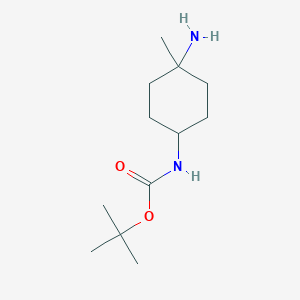
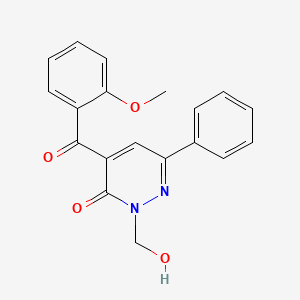
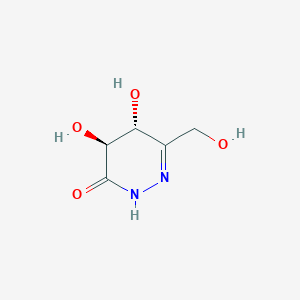

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
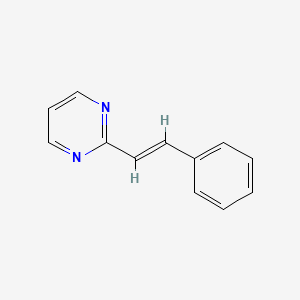
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
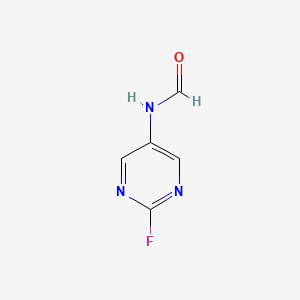
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
